molecular formula C16H16N4OS B273790 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

Cat. No. B273790
M. Wt: 312.4 g/mol
InChI Key: BBVWTYLZBSDKFY-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In

Scientific Research Applications

5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-inflammatory and anti-tumor activity, making it a potential candidate for the development of new drugs to treat various diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective treatment option for various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in studies involving cell cultures and animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone. One potential direction is to further explore the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for use in various experiments. Finally, the development of new derivatives of this compound could lead to the discovery of even more effective treatments for various diseases.

Synthesis Methods

The synthesis of 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 5-methylfurfural with thiourea to form 5-methyl-2-thiouracil. This is followed by a reaction with 2-bromo-3-formylthiophene to form 5-methyl-2-thiouracil-3-formylthiophene. The final step involves the reaction of 5-methyl-2-thiouracil-3-formylthiophene with hydrazine hydrate to form this compound.

properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H16N4OS/c1-10-6-7-11(21-10)8-19-20-15-14-12-4-2-3-5-13(12)22-16(14)18-9-17-15/h6-9H,2-5H2,1H3,(H,17,18,20)/b19-8+

InChI Key

BBVWTYLZBSDKFY-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2

SMILES

CC1=CC=C(O1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2

Canonical SMILES

CC1=CC=C(O1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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